molecular formula C10H18ClN B2947105 Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride CAS No. 2470440-82-3

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

Cat. No.: B2947105
CAS No.: 2470440-82-3
M. Wt: 187.71
InChI Key: XSESMUPXIZUEAX-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride is a chemical compound with a unique structure characterized by two spiro-connected rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride involves multiple steps, starting with the formation of the spiro-connected rings. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spiro structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride include other dispiro compounds with varying ring structures and substituents. Examples include:

  • Dispiro[3.0.35.14]nonan-9-ylmethanamine
  • Dispiro[3.0.45.14]nonan-9-ylmethanamine

Uniqueness

This compound is unique due to its specific spiro-connected ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-7-8-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSESMUPXIZUEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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